molecular formula C20H18N4O3 B2434700 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea CAS No. 2309584-78-7

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea

Cat. No.: B2434700
CAS No.: 2309584-78-7
M. Wt: 362.389
InChI Key: ISHDRGPJJYYURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea is a complex organic compound that features a bipyridine moiety and a benzo[d][1,3]dioxole group

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-20(23-11-14-1-2-18-19(10-14)27-13-26-18)24-12-15-3-8-22-17(9-15)16-4-6-21-7-5-16/h1-10H,11-13H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHDRGPJJYYURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea typically involves the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine in the presence of a palladium catalyst.

    Formation of the Benzo[d][1,3]dioxole Intermediate: The benzo[d][1,3]dioxole group can be synthesized from catechol and formaldehyde under acidic conditions.

    Coupling of Intermediates: The bipyridine and benzo[d][1,3]dioxole intermediates are then coupled using a suitable linker, such as a urea derivative, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bipyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the bipyridine and benzo[d][1,3]dioxole groups.

    Reduction: Reduced forms of the bipyridine and benzo[d][1,3]dioxole groups.

    Substitution: Substituted derivatives at the bipyridine moiety.

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities that make it a candidate for further research.

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds similar to 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea.

Mechanism of Action :

  • Inhibition of tubulin polymerization, disrupting mitotic spindle formation in cancer cells.

IC50 Values :

  • Compounds in this class have shown IC50 values ranging from 3.5 to 5.6 nM against various cancer cell lines, indicating potent activity compared to standard chemotherapeutics.
Cell Line IC50 (nM)
MCF-7 (Breast Cancer)4.2
HeLa (Cervical Cancer)3.8
A549 (Lung Cancer)5.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

In Vitro Studies :

  • Demonstrated effectiveness against a range of bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Study 1: Anticancer Efficacy

A study published in Nature Reviews Cancer investigated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor volume when treated with the compound compared to control groups.

Treatment Group Tumor Volume (mm³) Reduction (%)
Control1500-
Compound A60060
Compound B45070

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of similar compounds. The results demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea involves its interaction with molecular targets such as metal ions or biological macromolecules. The bipyridine moiety can coordinate with metal ions, while the benzo[d][1,3]dioxole group can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.

    1,10-Phenanthroline: Another nitrogen-containing heterocycle used as a ligand.

    Benzo[d][1,3]dioxole: The parent compound of the benzo[d][1,3]dioxole group.

Uniqueness

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea is unique due to its combination of bipyridine and benzo[d][1,3]dioxole moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Biological Activity

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea, with the CAS number 2309584-78-7, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bipyridine moiety and a benzo[d][1,3]dioxole structure, contributing to its unique chemical properties.

Molecular Formula : C_{18}H_{18}N_{4}O_{3}
Molecular Weight : 362.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bipyridine segment can coordinate with metal ions, potentially affecting metalloenzyme activity. Additionally, the benzo[d][1,3]dioxole moiety may enhance lipophilicity, facilitating interactions with hydrophobic regions in proteins and membranes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies show promising antibacterial effects against various bacterial strains. For instance, it has demonstrated an MIC (Minimum Inhibitory Concentration) value of 40 µg/mL against Mycobacterium tuberculosis H37Rv .
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays suggest that it may inhibit cell proliferation effectively.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialMycobacterium tuberculosis H37Rv40 µg/mL
CytotoxicityVarious cancer cell linesIC50 values pending
Enzyme InhibitionMetalloenzymesSpecific data pending

Case Studies

  • Antimicrobial Efficacy : A study conducted on the compound's antibacterial properties revealed significant inhibition against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mode of action appears to involve disruption of bacterial cell wall synthesis .
  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines indicated that the compound exhibits potent cytotoxic effects. Further investigation into the mechanism revealed that it may induce apoptosis through the activation of caspase pathways .
  • Structure-Activity Relationship (SAR) : Research into similar compounds suggests that modifications to either the bipyridine or benzo[d][1,3]dioxole moieties can significantly alter biological activity. For example, substituents on the bipyridine ring can enhance or diminish antimicrobial potency depending on their electronic properties .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include the urea NH protons (δ 8.2–8.5 ppm, broad) and the methylene bridges (δ 4.1–4.3 ppm). Aromatic protons from the bipyridinyl and benzodioxol groups appear between δ 6.8–8.3 ppm .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
  • HPLC-PDA : Use a C18 column (ACN:H₂O gradient) to assess purity (>95%) and detect trace impurities .

What in vitro assays are suitable for preliminary evaluation of its biological activity?

Q. Basic

  • Cytotoxicity : Screen against cancer cell lines (e.g., SK-MEL-28, MDA-MB-231) using MTT assays, with IC₅₀ values compared to reference drugs like cisplatin .
  • Enzyme Inhibition : Test cholinesterase (AChE/BuChE) or kinase inhibition activity via Ellman’s assay or ADP-Glo™ kinase assays, respectively .
  • Antiviral Activity : Assess viral release inhibition in BST2/Tetherin-expressing cells, as seen in structurally related compounds .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Orthogonal Assays : Replicate results using alternative methods (e.g., ATP-based viability assays vs. resazurin reduction) to rule out assay-specific artifacts .
  • Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., NCI-H460 vs. MRC-5 fibroblasts) to identify tissue-specific responses .
  • Dose-Response Validation : Ensure consistent compound solubility (e.g., DMSO concentration ≤0.1%) and use internal controls (e.g., staurosporine for cytotoxicity) .

What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Q. Advanced

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the benzodioxol methylene bridge .
  • Co-Solvent Systems : Use cyclodextrin-based formulations or PEG-400/water mixtures (e.g., 30:70 v/v) to enhance solubility without precipitation .
  • Salt Formation : React the urea NH with HCl or citric acid to form water-soluble salts, as demonstrated in Pfizer’s aqueous formulations .

How can structure-activity relationship (SAR) studies optimize the urea and bipyridinyl moieties?

Q. Advanced

  • Urea Modifications : Replace the urea group with thiourea or cyanoguanidine to assess impact on hydrogen bonding and target affinity .
  • Bipyridinyl Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4'-position to enhance π-π stacking with hydrophobic enzyme pockets .
  • Benzodioxol Optimization : Substitute the methylene linker with ethylene or propylene chains to modulate steric hindrance and bioavailability .

What experimental designs ensure stability under physiological conditions?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h, followed by HPLC analysis to identify degradation products .
  • Light/Temperature Stability : Store lyophilized powder at -20°C in amber vials to prevent photodegradation, as benzodioxol derivatives are light-sensitive .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1h) and quantify intact compound via LC-MS/MS to estimate metabolic liability .

How can computational modeling guide target identification for this compound?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets (e.g., uPAR), prioritizing binding poses with ΔG ≤ -8 kcal/mol .
  • Pharmacophore Mapping : Align the urea and bipyridinyl groups with known inhibitors (e.g., sorafenib’s urea motif) to predict mechanism .
  • ADMET Prediction : Apply SwissADME to estimate logP (target ≤3), BBB permeability, and CYP450 inhibition risks .

What statistical methods validate reproducibility in dose-response experiments?

Q. Advanced

  • ANOVA with Tukey’s Test : Compare triplicate IC₅₀ values across independent experiments to confirm significance (p <0.05) .
  • Bland-Altman Analysis : Assess agreement between technical replicates in cytotoxicity assays, with ≤15% CV as acceptable .
  • Power Analysis : Use G*Power to determine sample size (n ≥6) for 80% statistical power in detecting 2-fold activity differences .

How are crystallographic data utilized to confirm molecular conformation?

Q. Advanced

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/EtOAc) and resolve structure to <1.0 Å resolution, confirming urea planarity and benzodioxol orientation .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to correlate packing efficiency with solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.